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Xanthosine 5'-triphosphate

RNA Polymerase Inhibition Nucleotide Analog Enzyme Kinetics

Xanthosine 5'-triphosphate (XTP) is a non-canonical purine nucleotide and GTP structural analog, distinguished by a 6-keto group. It has no primary biological function and is actively prevented from accumulating in cells, making it a unique tool for probing nucleotide specificity. Unlike GTP or ITP, XTP shows divergent binding and hydrolysis across G-proteins and polymerases — for example, it inhibits Qβ RNA polymerase 10-fold more potently than other analogs — and is an essential substrate for ITPase/XTPase sanitizing enzymes. These distinct properties make XTP indispensable for dissecting nucleotide damage pathways, polymerase fidelity, and G-protein signal sorting.

Molecular Formula C10H15N4O15P3
Molecular Weight 524.17 g/mol
CAS No. 6253-56-1
Cat. No. B1199517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthosine 5'-triphosphate
CAS6253-56-1
Synonymsxanthosine 5'-triphosphate
xanthosine 5'-triphosphate 2sodium salt
xanthosine triphosphate
XTP
Molecular FormulaC10H15N4O15P3
Molecular Weight524.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O
InChIInChI=1S/C10H15N4O15P3/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1
InChIKeyCAEFEWVYEZABLA-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthosine 5'-Triphosphate (XTP) CAS 6253-56-1: Procurement Guide for Nucleotide Analogs


Xanthosine 5'-triphosphate (XTP), CAS 6253-56-1, is a purine ribonucleoside triphosphate and a structural analog of guanosine triphosphate (GTP), distinguished by a 6-keto group replacing the 2-amino group of the guanine base [1]. It is an endogenous, non-canonical nucleotide generated through the oxidative deamination of GTP or via the phosphorylation of xanthosine monophosphate (XMP) intermediates in purine biosynthesis [2]. Unlike canonical nucleotides, XTP possesses no known primary biological function in living cells and is typically present at low concentrations; its accumulation is actively prevented by specific house-cleaning enzymes, underscoring its role as a potentially genotoxic lesion rather than a standard metabolic substrate [3]. This unique status positions XTP as a specialized research tool for probing nucleotide specificity, DNA/RNA damage pathways, and G-protein signaling mechanisms, where its utilization as a GTP substitute yields distinct, quantifiable outcomes [4].

Why XTP Cannot Be Substituted by GTP or ITP: A Critical Distinction for Experimental Design


Despite sharing a triphosphate moiety and a purine core with canonical GTP and its deamination product ITP, XTP exhibits divergent binding affinities, catalytic processing rates, and functional outcomes across key enzyme classes, precluding simple interchangeability. While GTP serves as the primary energy currency for G-proteins and polymerases, XTP functions as either a competitive inhibitor with altered potency or a substrate with markedly different kinetic parameters [1]. For instance, XTP is hydrolyzed by G-protein transducin with lower efficacy than GTP or ITP, and in some systems, such as chemoattractant-stimulated Gi-proteins, XTP hydrolysis is not stimulated at all, unlike GTP and ITP [2]. Similarly, house-cleaning enzymes like human ITPase and bacterial XTP/dITP diphosphatases have evolved high specificity for non-canonical nucleotides like XTP, ITP, and dITP, while largely excluding canonical ATP and GTP [3]. This differential recognition means that experimental results obtained with GTP or ITP cannot be extrapolated to XTP, and vice versa, making the procurement of the specific nucleotide analog essential for studies of nucleotide damage, polymerase fidelity, or G-protein signal sorting.

Quantitative Differentiation of XTP from GTP and ITP: A Comparator-Based Evidence Guide


XTP is a 10-Fold More Potent Inhibitor of Qβ RNA Polymerase than ITP and GTP Analogs on a Poly(U2,C) Template

In a direct head-to-head comparison against ITP, 7-methyl-GTP, and 2'-O-methyl-GTP, XTP exhibited a 10-fold higher potency as an inhibitor of bacteriophage Qβ RNA polymerase when using a poly(U2,C) template. This differential potency was not observed with a poly(C) template, highlighting a template-specific inhibition mechanism [1].

RNA Polymerase Inhibition Nucleotide Analog Enzyme Kinetics

Human ITPase Exhibits a Higher kcat for XTP (640 s⁻¹) than for ITP (580 s⁻¹) or dITP (360 s⁻¹)

Recombinant human inosine triphosphate pyrophosphatase (hITPase) catalyzed the hydrolysis of XTP, ITP, and dITP to their respective monophosphates. Kinetic analysis revealed that XTP had a kcat of 640 s⁻¹, which is higher than that for ITP (580 s⁻¹) and dITP (360 s⁻¹). The Km values for these substrates were 0.57 mM for XTP, 0.51 mM for ITP, and 0.31 mM for dITP [1]. This demonstrates that while XTP is processed with the highest catalytic rate among these substrates, its binding affinity is slightly lower.

Nucleotide Metabolism Enzyme Kinetics ITPase

XTP Supports Exocytosis with an Efficacy Equal to UTP but Lower than GTP in Permeabilized Neutrophils

In Sendai-virus-permeabilized rabbit neutrophils, the secretion of beta-glucuronidase from azurophilic granules was supported by various nucleoside triphosphates in the absence of ATP. The efficacy order was GTP > UTP = XTP > CTP [1]. This places XTP as a partial agonist for this exocytotic pathway, with an efficacy equal to UTP but significantly lower than GTP.

Exocytosis Nucleotide Specificity Neutrophil Biology

G-Protein Transducin Hydrolyzes NTPs in the Order GTP > ITP > XTP, with XTP Being the Least Efficient Substrate

The retinal G-protein transducin (TD) was found to hydrolyze nucleoside 5'-triphosphates with the following efficacy: GTP > ITP > XTP. Furthermore, XTP competitively inhibited GTP hydrolysis, but unlike GTP and ITP, XTP hydrolysis by Gi-proteins was not stimulated by chemoattractants such as fMLP, C5a, or LTB4 [1]. This establishes a clear functional hierarchy among these nucleotides.

G-Protein Signal Transduction Nucleotide Hydrolysis

Nonhydrolyzable XTP Derivatives Bind Rab5D136N with Affinity Similar to GTP but Are Not Hydrolyzed

Xanthosine 5'-(β,γ-methylene)triphosphate and xanthosine 5'-(β,γ-imido)triphosphate, two nonhydrolyzable derivatives of XTP, bound to the Rab5D136N mutant protein—which has altered nucleotide specificity from GTP to XTP—with affinities similar to those of GTP. Critically, neither derivative was hydrolyzed under the assay conditions [1].

GTPase Rab5 Nonhydrolyzable Analog

XTP and dITP Are Preferred Substrates Over Canonical ATP and GTP for XTP/dITP Diphosphatases

Enzymes from Escherichia coli, Methanococcus jannaschii, and Archaeoglobus fulgidus, classified as XTP/dITP diphosphatases (EC 3.6.1.66), exhibit high specificity for non-canonical purine nucleotides. They efficiently hydrolyze XTP, dITP, and ITP, while showing no detectable activity towards the canonical nucleotides ATP and GTP [1]. This strict substrate discrimination is crucial for their role in preventing the incorporation of damaged nucleotides into nucleic acids.

Nucleotide Sanitation Enzyme Specificity DNA Damage Prevention

Optimal Use Cases for Xanthosine 5'-Triphosphate in Research and Industrial Settings


Probing RNA Polymerase Fidelity and Inhibition with Template-Dependent Specificity

XTP is ideally suited for detailed kinetic studies of RNA polymerase fidelity and inhibition, particularly when investigating template-dependent effects. As demonstrated, XTP is a 10-fold more potent inhibitor of Qβ RNA polymerase on a poly(U2,C) template compared to other GTP analogs [1]. This allows researchers to precisely titrate inhibitory effects in a manner not achievable with less potent analogs, facilitating the dissection of polymerase-template interactions. This is especially valuable for developing novel antiviral strategies targeting viral RNA polymerases, where non-canonical nucleotide incorporation leads to error catastrophe or chain termination.

Dissecting G-Protein Signal Sorting and Effector Activation Pathways

The unique interaction profile of XTP with G-proteins, characterized by a distinct hydrolysis efficacy rank (GTP > ITP > XTP) and a lack of stimulation by certain chemoattractants [1], makes it an indispensable tool for probing receptor-specific signal sorting. XTP can be used to selectively activate or inhibit specific G-protein-mediated pathways, allowing researchers to map which downstream effectors are coupled to which receptors. This is critical for understanding complex signaling networks in immunology and neurobiology, and for developing targeted therapeutics with reduced off-target effects.

Characterizing Non-Canonical Nucleotide Sanitization and DNA Damage Prevention

XTP serves as a primary substrate for specialized sanitizing enzymes like human ITPase and bacterial XTP/dITP diphosphatases [1]. Its use is essential in assays designed to measure the activity and specificity of these enzymes, which are critical for maintaining genomic integrity by preventing the incorporation of damaged nucleotides into DNA and RNA. These assays are fundamental for research into mutagenesis, cancer biology, and the evolution of antibiotic resistance, where understanding the cellular capacity to handle nucleotide pool damage is paramount.

Developing Stable, Nonhydrolyzable Probes for GTPase Research

Nonhydrolyzable derivatives of XTP, such as xanthosine 5'-(β,γ-methylene)triphosphate and xanthosine 5'-(β,γ-imido)triphosphate, have been synthesized and shown to bind mutant GTPases like Rab5D136N with affinities similar to GTP while resisting hydrolysis [1]. These properties make XTP-based probes ideal for studying the role of specific GTPases in cellular processes like vesicle trafficking and signal transduction. Their stability ensures sustained activation or inhibition, providing a clearer picture of GTPase function without the complicating factor of rapid nucleotide turnover.

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